molecular formula C11H10BrClN2O B2888525 3-(2-Bromo-5-chlorophenyl)-N-(cyanomethyl)propanamide CAS No. 1645435-73-9

3-(2-Bromo-5-chlorophenyl)-N-(cyanomethyl)propanamide

Cat. No. B2888525
CAS RN: 1645435-73-9
M. Wt: 301.57
InChI Key: UEGGFSDCQCXETF-UHFFFAOYSA-N
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Description

The compound “3-(2-Bromo-5-chlorophenyl)-N-(cyanomethyl)propanamide” seems to be a complex organic molecule. It appears to contain a bromine and a chlorine atom attached to a phenyl ring, which is further attached to a propanamide group with a cyanomethyl substituent .


Molecular Structure Analysis

The molecular structure of “3-(2-Bromo-5-chlorophenyl)-N-(cyanomethyl)propanamide” would likely involve a phenyl ring substituted with bromine and chlorine atoms, and a propanamide group with a cyanomethyl substituent .

Scientific Research Applications

Arylsubstituted Halogen(thiocyanato)amides Synthesis and Applications

Arylsubstituted halogen(thiocyanato)amides containing acetylphenyl fragments have been synthesized through copper-catalyzed reactions, leading to compounds with potential antimicrobial properties. These compounds, including various halogenated amides, have shown activity against bacterial and fungal pathogens, indicating their potential for development into new antimicrobial agents (Baranovskyi et al., 2018).

Herbicidal Activity of Halogenated Amides

Halogenated amides have been synthesized and evaluated for their herbicidal activity. Compounds such as N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide have demonstrated effectiveness as herbicides, highlighting the potential of halogenated amides in agricultural applications (Liu et al., 2008).

Bromination Techniques in Organic Synthesis

Studies on the bromination of various organic compounds have improved methods for introducing bromine into specific positions of molecules. These advancements are crucial for the synthesis of bromo-substituted compounds, which are valuable synthons in organic synthesis and for the preparation of a wide range of substances with potential applications in medicine and agriculture (Shirinian et al., 2012).

properties

IUPAC Name

3-(2-bromo-5-chlorophenyl)-N-(cyanomethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrClN2O/c12-10-3-2-9(13)7-8(10)1-4-11(16)15-6-5-14/h2-3,7H,1,4,6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGGFSDCQCXETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CCC(=O)NCC#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromo-5-chlorophenyl)-N-(cyanomethyl)propanamide

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